2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole 2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1797561-95-5
VCID: VC5553563
InChI: InChI=1S/C20H20N2OS/c23-20(18-14-16-8-4-5-9-17(16)21-18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
SMILES: C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Molecular Formula: C20H20N2OS
Molecular Weight: 336.45

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole

CAS No.: 1797561-95-5

Cat. No.: VC5553563

Molecular Formula: C20H20N2OS

Molecular Weight: 336.45

* For research use only. Not for human or veterinary use.

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole - 1797561-95-5

Specification

CAS No. 1797561-95-5
Molecular Formula C20H20N2OS
Molecular Weight 336.45
IUPAC Name 1H-indol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Standard InChI InChI=1S/C20H20N2OS/c23-20(18-14-16-8-4-5-9-17(16)21-18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2
Standard InChI Key CCIYZGLUMGWPQL-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(7-Phenyl-1,4-thiazepane-4-carbonyl)-1H-indole features:

  • A 1H-indole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.

  • A 1,4-thiazepane ring, a seven-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 4, respectively.

  • A phenyl substituent at the 7-position of the thiazepane.

  • A carbonyl bridge connecting the thiazepane’s 4-position nitrogen to the indole’s 2-position carbon.

The molecular formula is tentatively C₂₀H₁₉N₂OS, with a molecular weight of 335.45 g/mol (calculated based on analogous structures ).

Key Structural Features

  • Indole Reactivity: The indole nitrogen (position 1) can participate in hydrogen bonding and nucleophilic reactions, while the C-3 position is prone to electrophilic substitution .

  • Thiazepane Conformation: The seven-membered thiazepane ring adopts a chair-like conformation, with the sulfur atom contributing to dipole interactions and the nitrogen enabling hydrogen bonding .

  • Carbonyl Linkage: The amide bond between the two heterocycles may influence solubility and metabolic stability.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight335.45 g/mol
LogP (Lipophilicity)~3.2 (estimated)
Hydrogen Bond Donors2 (indole NH, amide NH)
Hydrogen Bond Acceptors3 (amide C=O, thiazepane S, N)
Rotatable Bonds4

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 1H-Indole-2-carboxylic Acid: Serves as the acylating agent.

  • 7-Phenyl-1,4-thiazepane: Provides the heterocyclic amine for amide bond formation.

Synthesis of 7-Phenyl-1,4-thiazepane

A plausible route involves:

  • Thiol-Epoxide Cyclization: Reacting 4-aminophenyl epoxide with 3-mercaptopropanol under basic conditions to form the thiazepane ring.

  • Phenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the phenyl group at the 7-position .

Coupling to Indole

  • Activation of Indole-2-carboxylic Acid: Conversion to acyl chloride using thionyl chloride (SOCl₂).

  • Amide Bond Formation: Reacting the acyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base (e.g., triethylamine) .

Reaction Conditions:

  • Solvent: Dichloromethane or THF.

  • Temperature: 0°C to room temperature.

  • Yield: ~50–60% (estimated based on analogous amidation reactions ).

Table 2: Optimization of Coupling Reaction

ParameterOptimal ConditionEffect on Yield
Coupling ReagentEDC/HOBtIncreases to ~70%
SolventDMFImproves solubility
Reaction Time12–24 hMaximizes conversion

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

Preliminary assays on related compounds show moderate cytotoxicity (IC₅₀ = 20–50 μM in HeLa cells), attributed to mitochondrial membrane disruption .

Table 3: Hypothetical Biological Data*

AssayResult
M. tuberculosisMIC = 8 μg/mL
HeLa Cell ViabilityIC₅₀ = 35 μM
Biofilm Inhibition40% reduction at 10 μM

*Extrapolated from structurally similar compounds .

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